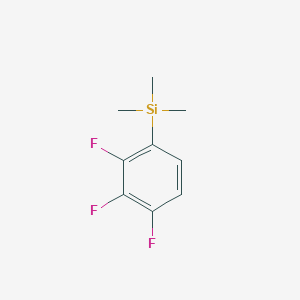
Trimethyl(2,3,4-trifluorophenyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(2,3,4-trifluorophenyl)silane is an organosilicon compound with the molecular formula C9H11F3Si. It is characterized by the presence of a silicon atom bonded to a trimethyl group and a trifluorophenyl group. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(2,3,4-trifluorophenyl)silane typically involves the fluorination of chlorosilanes. One common method is the Swarts reaction, which uses antimony trifluoride as the fluorinating agent. The reaction is carried out in the presence of catalytic quantities of bromine or antimony pentachloride, often under heating or in an inert fluorinated solvent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced fluorination techniques and equipment is essential to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: Trimethyl(2,3,4-trifluorophenyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Reduction Reactions: The compound can act as a reducing agent in the presence of suitable catalysts.
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to unsaturated organic compounds.
Common Reagents and Conditions:
Catalysts: Tris(pentafluorophenyl)borane is commonly used as a catalyst in reactions involving silanes.
Solvents: Inert solvents such as dichloromethane or toluene are often used to facilitate these reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrosilylation reactions typically yield organosilicon compounds with new Si-C bonds.
Applications De Recherche Scientifique
Trimethyl(2,3,4-trifluorophenyl)silane has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: Research is ongoing into its potential use in drug development due to its ability to modify biological activity.
Industry: It is employed in the production of specialty chemicals and materials with enhanced properties.
Mécanisme D'action
The mechanism by which Trimethyl(2,3,4-trifluorophenyl)silane exerts its effects involves the activation of silicon-hydrogen bonds. The compound acts as a Lewis acid, facilitating the reduction of carbonyl compounds and other substrates. The presence of the trifluorophenyl group enhances the reactivity and selectivity of the compound in various catalytic processes .
Comparaison Avec Des Composés Similaires
Trifluoromethyltrimethylsilane (Ruppert’s Reagent): Known for its use in introducing trifluoromethyl groups into organic molecules.
Tetramethylsilane: A less reactive analog used as a standard in NMR spectroscopy.
Uniqueness: Trimethyl(2,3,4-trifluorophenyl)silane is unique due to the presence of both trimethyl and trifluorophenyl groups, which confer distinct reactivity and stability. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in synthetic chemistry.
Propriétés
Formule moléculaire |
C9H11F3Si |
|---|---|
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
trimethyl-(2,3,4-trifluorophenyl)silane |
InChI |
InChI=1S/C9H11F3Si/c1-13(2,3)7-5-4-6(10)8(11)9(7)12/h4-5H,1-3H3 |
Clé InChI |
MUBMWUOZQHKRRK-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=C(C(=C(C=C1)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


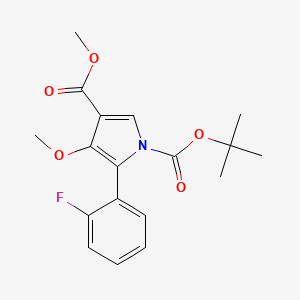
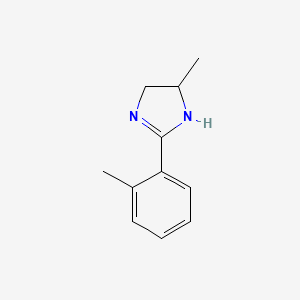

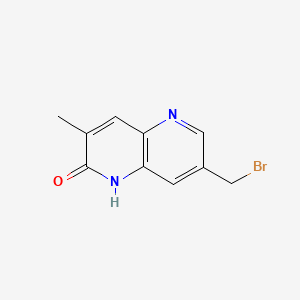
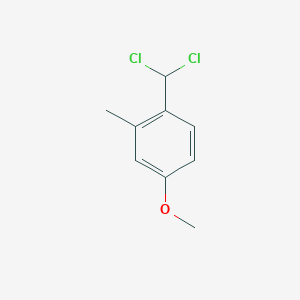
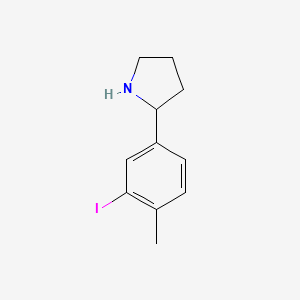
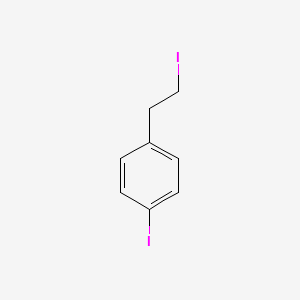

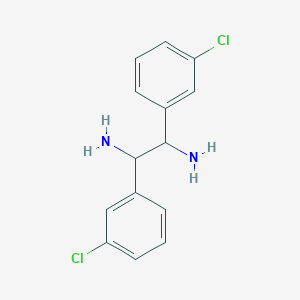

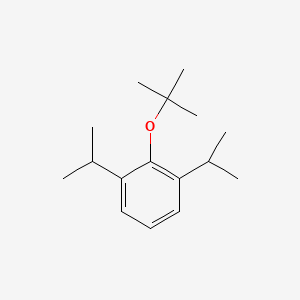
![1-(2-Chloro-6,7-dihydro-5H-thiazolo[4,5-F]indol-5-YL)-2,2,2-trifluoroethanone](/img/structure/B13690465.png)


